5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of an amino group, a phenylethyl group, and a naphthalene sulfonamide moiety. This compound is often used in the synthesis of fluorescent probes and sensors due to its unique photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide typically involves the formation of a sulfonamide group through the interaction of dansyl chloride with an amine in an aqueous medium . The reaction conditions often include:
Reagents: Dansyl chloride, amine
Solvent: Aqueous medium
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The phenylethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its use as a fluorescent probe, the compound exhibits fluorescence quenching in the presence of certain analytes, allowing for their detection . The molecular pathways involved include the interaction of the sulfonamide group with the target analyte, leading to changes in the compound’s photophysical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide: Another fluorescent probe with similar applications.
N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: Used for detecting nitroaromatics.
Uniqueness
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct photophysical properties and make it highly effective as a fluorescent probe and sensor. Its ability to undergo various chemical reactions also adds to its versatility in scientific research.
Eigenschaften
CAS-Nummer |
648899-00-7 |
---|---|
Molekularformel |
C18H18N2O2S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
5-amino-N-(2-phenylethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c19-17-10-4-9-16-15(17)8-5-11-18(16)23(21,22)20-13-12-14-6-2-1-3-7-14/h1-11,20H,12-13,19H2 |
InChI-Schlüssel |
MXVWNBPOPMMQKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.